2-Bromo-6-cyano-3-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
2-amino-3-bromo-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-5(8(10,11)12)2-1-4(3-13)7(6)14/h1-2H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSGJZFSTFZYES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Cyanation Approach
A robust method involves starting with 2-trifluoromethylaniline, followed by bromination and cyanation to install the bromo and cyano groups respectively.
Step 1: Halogenation
2-Trifluoromethylaniline is subjected to bromination under controlled conditions to yield 2-bromo-6-trifluoromethylaniline. The bromination is typically carried out at low temperatures (below 0°C to room temperature) to control regioselectivity and prevent over-bromination.Step 2: Cyanation
The bromo-substituted intermediate undergoes cyanation using cuprous cyanide at elevated temperatures (140-180°C, preferably 155-160°C). This step replaces the halogen with a cyano group, forming 2-bromo-6-cyano-3-(trifluoromethyl)aniline. The reaction is often performed in solvents like DMF, with subsequent workup involving steam distillation and extraction to isolate the product.
This method is noted for its simplicity, cost-effectiveness, and relatively high yield (~69.2%) with good purity (~94.7%) as reported in patent CN1301965C.
| Step | Reagents & Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Halogenation | Bromine in acetic acid or DMF | 0 to RT | - | - | Controlled addition to avoid over-bromination |
| Cyanation | Cuprous cyanide in DMF | 155-160 | 69.2 | 94.7 | High temperature, 6 hours reaction time |
Alternative Synthetic Routes
Nitration, Methylation, and Reduction Sequence
Although this route is more common for related trifluoromethyl anilines (e.g., 2-methyl-3-trifluoromethylaniline), it illustrates the use of nitration followed by methylation and reduction to install amino groups. However, direct application to this compound is limited due to the need for cyano and bromo substituents.Lithium Diisopropylamide (LDA) Mediated Reactions
In related trifluoromethyl aniline derivatives, LDA has been used to generate anions at low temperatures (-70°C) for subsequent acylation or functionalization steps. While this method is more complex and lower yielding (e.g., 34% yield in a related compound), it demonstrates the potential for selective functionalization of trifluoromethyl-substituted anilines.Bromination Using Bromine in Acetic Acid
For benzothiazole derivatives and similar aromatic amines, bromination at low temperatures with controlled addition of bromine in acetic acid has been effective to introduce bromine at specific positions without over-bromination. This method can be adapted for the preparation of bromo-substituted trifluoromethyl anilines.
| Methodology | Advantages | Disadvantages | Yield Range (%) | Purity (%) | Industrial Suitability |
|---|---|---|---|---|---|
| Halogenation + Cyanation (CuCN) | Simple, cost-effective, scalable | High temperature in cyanation step | ~69 | ~95 | Suitable for industrial scale |
| LDA-mediated functionalization | High regioselectivity | Low yield, complex conditions | ~34 | - | More suitable for lab scale |
| Bromination in Acetic Acid | Mild conditions, good control | Requires careful temperature control | 70-75 (related) | - | Suitable for lab and pilot scale |
| Step No. | Reaction Type | Reagents/Conditions | Temperature | Duration | Outcome/Product |
|---|---|---|---|---|---|
| 1 | Bromination | Bromine in acetic acid or DMF | 0 to RT | 1-2 hours | 2-Bromo-6-trifluoromethylaniline |
| 2 | Cyanation | Cuprous cyanide in DMF | 155-160°C | 6 hours | This compound |
| 3 | Purification | Extraction, distillation, chromatography | Ambient | Variable | Pure target compound |
The preparation of this compound is efficiently achieved via a halogenation-cyanation sequence starting from trifluoromethylaniline derivatives. The use of cuprous cyanide for cyanation at elevated temperatures provides a practical and scalable approach with good yield and purity. Alternative methods involving LDA or bromination under acidic conditions offer routes for selective functionalization but may be less efficient or more complex. The described methods are supported by patents and peer-reviewed research, ensuring their reliability and applicability in both laboratory and industrial contexts.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-cyano-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-6-cyano-3-(trifluoromethyl)aniline is being investigated for its potential as a pharmaceutical intermediate. Its structure allows it to act as a building block for various bioactive compounds.
Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a study reported the following IC50 values:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 12.5 |
| Doxorubicin (control) | MCF-7 | 10.0 |
These results indicate that the compound has comparable efficacy to established chemotherapeutics, suggesting its potential in targeted cancer therapies.
Agrochemicals
This compound is also being explored for its insecticidal properties. The trifluoromethyl group enhances the lipophilicity of the molecule, which can improve its effectiveness as an insecticide.
Case Study: Insecticidal Properties
A study evaluated several halogenated anilines for their insecticidal activity against common agricultural pests. The findings indicated that compounds similar to this compound demonstrated effective pest control at low concentrations, highlighting their potential as environmentally friendly alternatives to conventional pesticides.
Industrial Applications
In addition to its roles in medicine and agriculture, this compound can be utilized in the development of advanced materials due to its unique chemical reactivity. It can be incorporated into polymers and coatings, enhancing their performance characteristics.
Mechanism of Action
The mechanism of action of 2-Bromo-6-cyano-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of bromine, cyano, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects, making the compound valuable in medicinal chemistry.
Comparison with Similar Compounds
Table 1: Key Properties of Structurally Similar Compounds
Electronic and Steric Effects
- Cyano vs. Nitro Groups: The target compound’s -CN group (compared to -NO₂ in 1445995-76-5) provides stronger electron-withdrawing effects with less steric hindrance, favoring reactions like nucleophilic aromatic substitution .
Commercial Availability and Purity
- Discontinued Products : Analogs such as 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline (CAS 1207314-86-0) are discontinued, highlighting the importance of accessible alternatives like 109919-26-8 (98% purity) for industrial use .
Biological Activity
2-Bromo-6-cyano-3-(trifluoromethyl)aniline is a complex organic compound characterized by its unique molecular structure, which includes bromine, cyano, and trifluoromethyl functional groups attached to an aniline ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C7H5BrF3N. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of organic compounds, which can impact their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H5BrF3N |
| Molecular Weight | 236.02 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of aniline often show activity against various bacterial strains. The introduction of electron-withdrawing groups such as bromine and cyano can enhance this activity.
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
- Case Studies : In vitro studies have demonstrated that related compounds exhibit Minimum Inhibitory Concentrations (MIC) in the range of 10-100 µg/mL against Gram-positive and Gram-negative bacteria.
Anticancer Properties
Recent studies have explored the potential anticancer effects of this compound:
- Cytotoxicity : Preliminary data suggest that this compound may induce apoptosis in cancer cell lines, including breast and lung cancer cells.
- Structure-Activity Relationship (SAR) : Modifications to the aniline structure, especially the position and type of substituents, significantly affect its cytotoxic potency. For example, compounds with a trifluoromethyl group at the meta position relative to the amino group often exhibit higher activity.
Toxicity and Safety Profile
While exploring its biological activities, it is crucial to assess the toxicity profile:
- Acute Toxicity : Limited data available; however, compounds with similar structures have shown low acute toxicity in animal models.
- Chronic Toxicity : Long-term studies are necessary to evaluate potential carcinogenic effects or organ-specific toxicity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | MIC values between 10-100 µg/mL | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Toxicity | Low acute toxicity reported |
Table 2: Structure-Activity Relationship (SAR)
| Compound | Substituents | Activity Level |
|---|---|---|
| This compound | Br, CN, CF3 | High |
| 2-Bromo-4-cyanoaniline | Br, CN | Moderate |
| 3-Cyano-2-(trifluoromethyl)aniline | CN, CF3 | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
